2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound features a trifluoroacetyl group attached to an imidazo[1,5-a]pyridine moiety, which is notable for its potential pharmaceutical applications. The synthesis and characterization of this compound are of significant interest in medicinal and organic chemistry.
The compound is derived from the imidazo[1,5-a]pyridine framework, which has been widely studied for its biological properties. Research has indicated various synthetic pathways to obtain derivatives of imidazo[1,5-a]pyridine, often involving one-pot reactions that streamline the synthesis process while maintaining high yields .
2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one can be classified as:
The synthesis of 2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one can be achieved through various methods. A notable approach involves the use of iodine-mediated one-pot synthesis techniques. This method allows for efficient construction of the imidazo[1,5-a]pyridine core while incorporating the trifluoromethyl group.
The general procedure for synthesizing this compound typically includes:
The yield of the target compound can vary based on the specific conditions employed during the synthesis .
Key structural data includes:
The compound can participate in various chemical reactions typical for imidazo[1,5-a]pyridines:
Reactions involving this compound often require careful control of conditions such as temperature and pH to optimize yields and minimize by-products .
The mechanism of action for compounds like 2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one typically involves interaction with biological targets such as enzymes or receptors. The imidazo[1,5-a]pyridine scaffold is known for its ability to modulate biological pathways.
Research indicates that derivatives of imidazo[1,5-a]pyridine may exhibit activity against various targets including:
This suggests potential applications in neurological research and drug development.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
The compound has potential applications in:
Research continues to explore the biological activity and potential therapeutic uses of imidazo[1,5-a]pyridine derivatives .
The imidazo[1,5-a]pyridine scaffold in the target compound is disconnected through strategic bond cleavages to reveal viable precursors. Primary disconnections focus on the C1-N and C3-C bonds of the fused bicyclic system. Route A (derived from clinical candidate syntheses) employs a 2,5-dihalopyridine starting material functionalized at C3 with fluorine and C2 with cyano groups. This design circumvents separate halogenation steps, as the bromine at C5 facilitates Suzuki coupling for phenyl introduction, while the cyano group enables imidazole ring formation via nucleophilic displacement. Alternative cyclization strategies involve acid-mediated condensations, where 2-(aminomethyl)pyridines react with electrophilically activated nitroalkanes in polyphosphoric acid (PPA)/phosphorous acid systems. This method generates phosphorylated nitronates that undergo nucleophilic attack, cyclization, and elimination to form the core, though yields are highly sensitive to acid concentration (optimal at 87% PPA with H₃PO₃ at 160°C; 77% isolated yield) [4]. A third retrosynthetic path leverages carbonyl components (e.g., di(2-pyridyl)ketone) and aldehydes with ammonium acetate under Dean-Stark conditions, forming the core via tandem condensation-cyclization [8].
Table 1: Comparison of Imidazo[1,5-a]pyridine Core Formation Methods
Strategy | Starting Materials | Key Conditions | Yield Range | Limitations |
---|---|---|---|---|
Dihalopyridine Route | 5-Bromo-3-chloro-2-cyanopyridine | Sequential SNAr, Suzuki coupling | 60-75% (multistep) | Requires halogen-directed chemistry |
Nitroalkane Cyclization | 2-(Aminomethyl)pyridine + nitroalkanes | PPA/H₃PO₃, 160°C | 43-77% | Acid sensitivity; high temps |
Carbonyl-Aldehyde | Di(2-pyridyl)ketone + aldehydes | AcOH, NH₄OAc, reflux | 50-85% | Limited electronic tuning |
The trifluoroacetyl group is incorporated via late-stage coupling to minimize side reactions from its strong electron-withdrawing nature. Two principal methods dominate:
Table 2: Fluorinated Ketone Installation Approaches
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Friedel-Crafts Acylation | TFAA, AlCl₃, DCE, 80°C, 4h | 70-82% | High-yielding; scalable |
Carbonylative Coupling | 1-Bromo derivative, CF₃I, CO, Pd/Xantphos | 55-68% | Functional group tolerance |
Formylation-Halex | POCl₃/DMF → [O] → F⁻ exchange | 45-50% | Avoids strong electrophiles |
The 3-phenyl substituent is introduced via Suzuki-Miyaura coupling, leveraging halogen at C5 of the pyridine precursor. Bromine is preferred over chlorine due to its superior oxidative addition kinetics. Optimization studies reveal that Pd(PPh₃)₄ with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as a ligand in toluene/water (3:1) at 90°C provides >90% conversion with phenylboronic acid. Key parameters include:
The ketonic trifluoromethyl group’s positioning at C1 of the imidazo[1,5-a]pyridine core induces profound electronic effects. Spectroscopic and computational analyses reveal:
Table 3: Electronic Parameters of Trifluoromethylacetyl Positioning
Position | LUMO (eV) | N2 Chemical Shift (δ, ppm) | Absorption λₘₐₓ (nm) | Thermal Stability (°C) |
---|---|---|---|---|
C1 (target) | -2.8 | -210.5 | 340 | >200 |
C3 | -2.5 | -202.3 | 325 | 160 (decomp) |
N2 | -2.6 | N/A | 332 | 175 |
The strategic synthesis of 2,2,2-trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one hinges on disconnection logic favoring modular imidazo[1,5-a]pyridine assembly, late-stage fluoroketone incorporation, and cross-coupling for aryl diversification. Electronic fine-tuning confirms C1 as the optimal position for the trifluoromethylacetyl group, balancing stability and electron-withdrawing capacity for downstream applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9